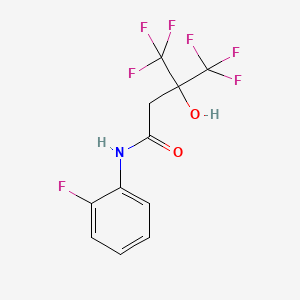
4,4,4-trifluoro-N-(2-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide
Overview
Description
4,4,4-trifluoro-N-(2-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide, commonly known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB is a member of the class of compounds known as fatty acid amides and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of TFB is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. Specifically, TFB has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, TFB increases the levels of endocannabinoids in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
TFB has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to modulate the endocannabinoid system, TFB has been shown to have anti-inflammatory properties. This has potential implications for the treatment of inflammatory conditions such as arthritis and multiple sclerosis. TFB has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of using TFB in lab experiments is its ability to selectively inhibit FAAH without affecting other enzymes. This allows researchers to study the effects of increased endocannabinoid levels without the confounding effects of other compounds. However, one limitation of using TFB is its relatively low potency compared to other FAAH inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
Future Directions
There are several potential future directions for TFB research. One area of interest is the development of more potent FAAH inhibitors based on the TFB structure. This could lead to the development of more effective treatments for conditions such as chronic pain and anxiety. Another area of research is the exploration of TFB's anti-inflammatory properties and its potential for the treatment of inflammatory conditions. Finally, there is interest in studying the long-term effects of TFB use and its potential for addiction or dependence.
Scientific Research Applications
TFB has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in a range of physiological processes, including pain sensation, mood regulation, and appetite. TFB has been shown to inhibit the breakdown of endocannabinoids, leading to increased levels of these signaling molecules in the body. This has potential implications for the treatment of chronic pain, anxiety, and other conditions.
properties
IUPAC Name |
4,4,4-trifluoro-N-(2-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F7NO2/c12-6-3-1-2-4-7(6)19-8(20)5-9(21,10(13,14)15)11(16,17)18/h1-4,21H,5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKMBZQGWWVUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



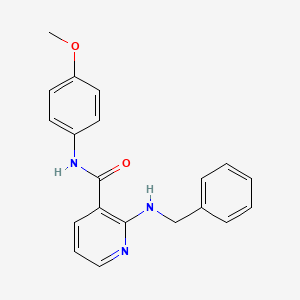
![N-[3-(1-azepanyl)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B4712102.png)
![N-(4-bromo-2-isopropylphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4712104.png)
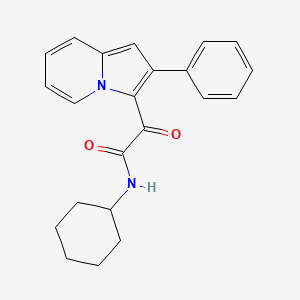

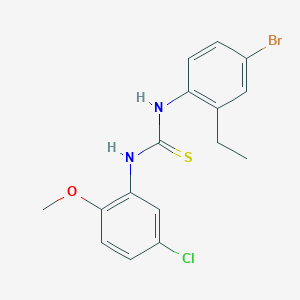
![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4712133.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4712139.png)
![methyl ({5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4712153.png)
![2-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B4712169.png)
![4-(benzyloxy)-2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4712171.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-bromobenzamide](/img/structure/B4712173.png)
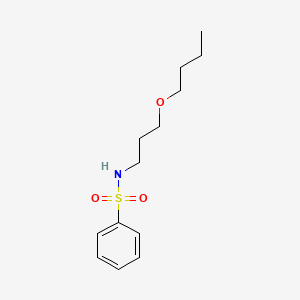
![N-{2-[(propylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4712183.png)